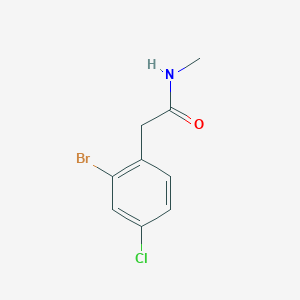
2-(2-bromo-4-chlorophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-chlorophenyl)-N-methylacetamide (BCPM) is a synthetic compound derived from the reaction of bromoacetamide and 4-chlorobenzaldehyde. It has a wide range of applications and can be used in a variety of scientific research projects. BCPM is a versatile compound that can be used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. BCPM has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Hepatoprotection
A study investigated the hepatoprotective activity of a structurally similar compound, 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one, in rats. This compound showed significant protection against liver injury induced by substances like carbon tetrachloride, paracetamol, and thioacetamide (Tripathi et al., 2003).
Synthesis Protocols
Research has been conducted on the synthesis of ketamine, which shares a similar structure with the compound . A study developed a new protocol for ketamine synthesis using hydroxy ketone intermediates, demonstrating the potential for synthesizing related compounds (Zekri et al., 2020).
Cyclization Processes
The preparation of Tetrahydroisoquinoline-3-ones via cyclization of phenyl acetamides, including compounds similar to 2-(2-bromo-4-chlorophenyl)-N-methylacetamide, has been explored. This highlights its potential use in organic synthesis (Yang et al., 2014).
Molecular Conformation Studies
A study on halogenated C,N-diarylacetamides, which are structurally related to the compound, focused on their molecular conformations and supramolecular assembly. This research could be relevant for understanding the physical and chemical properties of 2-(2-bromo-4-chlorophenyl)-N-methylacetamide (Nayak et al., 2014).
Therapeutic Applications
A novel anilidoquinoline derivative, structurally related to the compound , was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The study found significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications (Ghosh et al., 2008).
Insecticidal Potential
Phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-phenoxyacetamide, were synthesized and tested as potential insecticidal agents. This indicates the potential use of similar compounds in pest control (Rashid et al., 2021).
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12-9(13)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZABPSMJYHCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

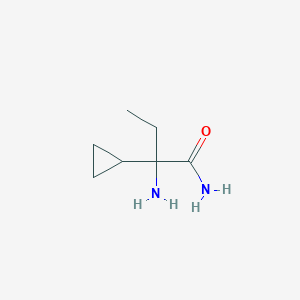
amine](/img/structure/B1376730.png)
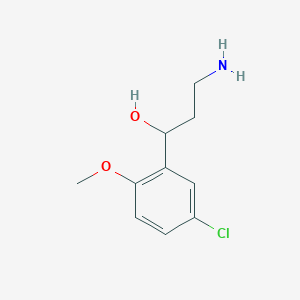
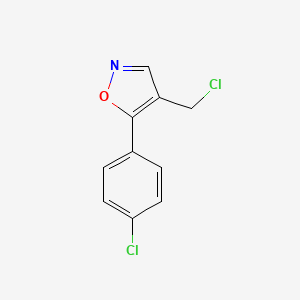

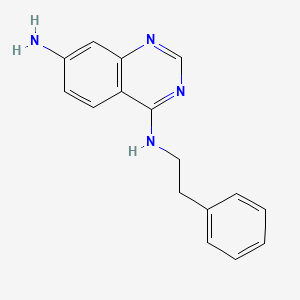
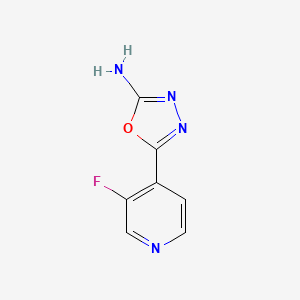
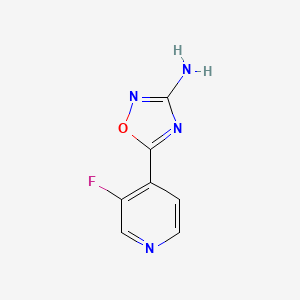
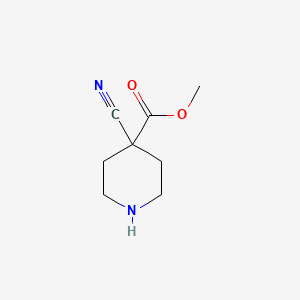
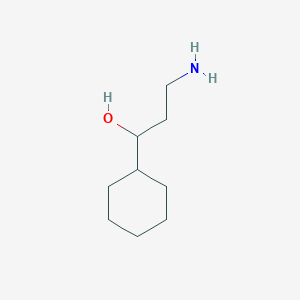
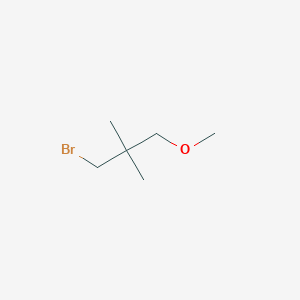
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
